
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide is an organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a pyridinium ring substituted with an acetoxyethyl group and an acetyl group, with bromide as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetoxyethyl)-3-acetylpyridinium bromide typically involves the reaction of 3-acetylpyridine with 2-bromoethyl acetate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbon atom of the bromoethyl acetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives.
科学的研究の応用
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of 1-(2-Acetoxyethyl)-3-acetylpyridinium bromide involves its interaction with biological molecules and cellular pathways. The compound can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition or activation of specific enzymes, affecting various cellular processes. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and oxidative stress pathways.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)-3-acetylpyridinium bromide: Similar structure but with a hydroxyethyl group instead of an acetoxyethyl group.
1-(2-Acetoxyethyl)-4-acetylpyridinium bromide: Similar structure but with the acetyl group at the 4-position of the pyridinium ring.
1-(2-Acetoxyethyl)-3-methylpyridinium bromide: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetoxyethyl and acetyl groups on the pyridinium ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H14BrNO3 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC名 |
2-(3-acetylpyridin-1-ium-1-yl)ethyl acetate;bromide |
InChI |
InChI=1S/C11H14NO3.BrH/c1-9(13)11-4-3-5-12(8-11)6-7-15-10(2)14;/h3-5,8H,6-7H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
QXZJGBPKSHIDFM-UHFFFAOYSA-M |
正規SMILES |
CC(=O)C1=C[N+](=CC=C1)CCOC(=O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)
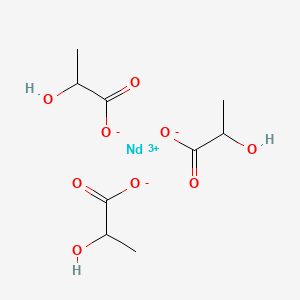

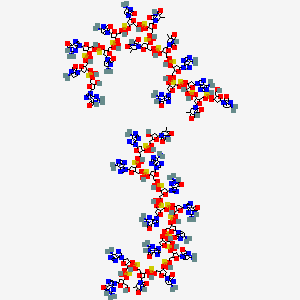
![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)


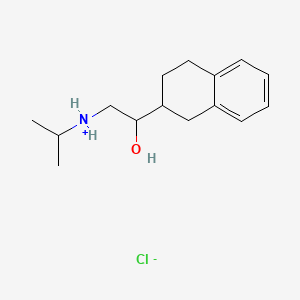

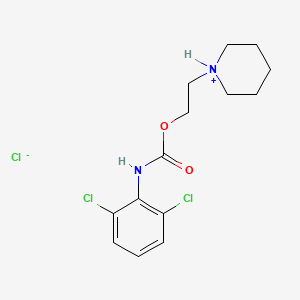

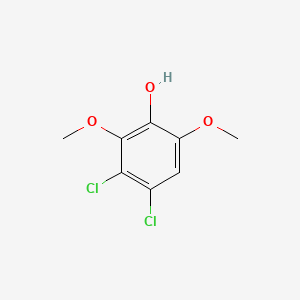
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
